Eburnamonine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

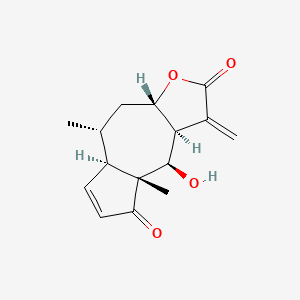

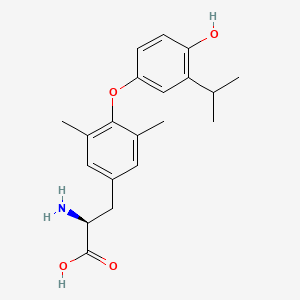

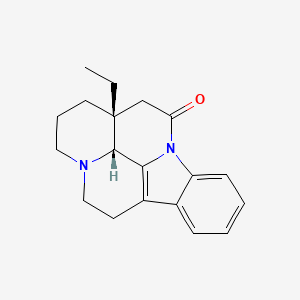

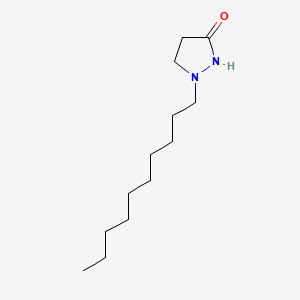

Eburnamonine, also known as vincamone, is a naturally occurring indole alkaloid found in the plant family Apocynaceae. It is a metabolite of vincamine and is known for its vasodilatory properties, which means it can widen blood vessels and improve blood flow. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cerebrovascular disorders and memory impairments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of eburnamonine involves several key steps. One notable method is the asymmetric total synthesis of (+)-21-epi-eburnamonine, which includes a visible-light photocatalytic intra-/intramolecular radical cascade reaction to assemble the tetracyclic ABCD ring system. This is followed by a highly diastereoselective Johnson-Claisen rearrangement to establish the C20 all-carbon quaternary stereocenter .

Another approach involves the oxidation of vincaminic acid in an organic solvent with an oxidizing agent. This method can produce racemic or optically active this compound .

Industrial Production Methods: Industrial production of this compound typically involves the semi-synthesis from natural precursors such as tabersonine. This method leverages the natural product’s structure and modifies it through chemical reactions to produce this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eburnamonin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Oxidation von Vincaminsäure zur Herstellung von Eburnamonin.

Substitution: Substitutionsreaktionen zur Modifizierung der funktionellen Gruppen am Indolring.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Verwendet bei der Oxidation von Vincaminsäure.

Reduktionsmittel: Lithiumaluminiumhydrid wird häufig in Reduktionsreaktionen verwendet.

Katalysatoren: Photokatalysatoren werden in den Radikal-Kaskadenreaktionen verwendet.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Eburnamonin selbst, zusammen mit verschiedenen Zwischenprodukten und Nebenprodukten, abhängig von der spezifischen verwendeten Syntheseroute .

Wissenschaftliche Forschungsanwendungen

Eburnamonin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung komplexer Synthesewege und Reaktionsmechanismen.

5. Wirkmechanismus

Eburnamonin entfaltet seine Wirkungen hauptsächlich durch seine Interaktion mit muskarinischen Rezeptoren im Gehirn. Es hat sich gezeigt, dass es die zerebrovaskuläre Funktion verbessert und Gedächtnisstörungen lindert. Der genaue Wirkmechanismus ist noch nicht vollständig geklärt, aber es wird vermutet, dass er die Modulation von Neurotransmittersystemen und die Verbesserung der zerebralen Durchblutung umfasst .

Wirkmechanismus

Eburnamonine exerts its effects primarily through its interaction with muscarinic receptors in the brain. It has been shown to improve cerebrovascular function and alleviate memory impairments. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter systems and enhancement of cerebral blood flow .

Vergleich Mit ähnlichen Verbindungen

Eburnamonin gehört zur Familie der Eburnamin-Vincamin-Alkaloide, zu der Verbindungen wie Vincamin, Vinpocetin und Apovincamin gehören. Diese Verbindungen teilen ein gemeinsames, fusioniertes pentazyklisches Gerüst und weisen ähnliche biologische Aktivitäten auf, wie z. B. Vasodilatation und Neuroprotektion .

Ähnliche Verbindungen:

Vincamin: Bekannt für seine vasodilatierenden und nootropen Wirkungen.

Vinpocetin: Ein Derivat von Vincamin mit verbesserten neuroprotektiven Eigenschaften.

Apovincamin: Ein weiteres verwandtes Alkaloid mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit von Eburnamonin: Eburnamonin ist einzigartig in seiner spezifischen Interaktion mit muskarinischen Rezeptoren und seinem Potenzial für die Verwendung bei der Behandlung von zerebrovaskulären Erkrankungen und Gedächtnisstörungen. Seine einzigartigen Synthesewege und Reaktionsmechanismen machen es auch zu einer wertvollen Verbindung für die chemische Forschung .

Eigenschaften

CAS-Nummer |

474-00-0 |

|---|---|

Molekularformel |

C19H22N2O |

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

(15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |

InChI |

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m0/s1 |

InChI-Schlüssel |

WYJAPUKIYAZSEM-RBUKOAKNSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |

Isomerische SMILES |

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |

Kanonische SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |

| 474-00-0 | |

Synonyme |

(-)-eburnamonine Cervoxan eburnamonine eburnamonine monohydrochloride, (3alpha,16alpha)-isomer eburnamonine phosphate, (3alpha,16alpha)-isomer eburnamonine, (3alpha,16alpha)-isomer vinburnine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,7R,8R,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[1-[(4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1221588.png)